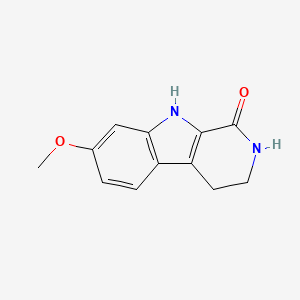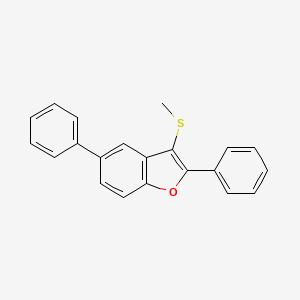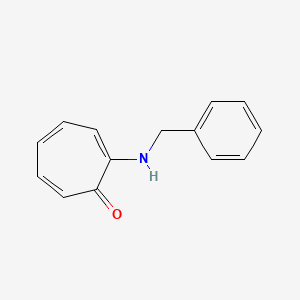![molecular formula C15H16O3 B14172696 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol CAS No. 1261908-05-7](/img/structure/B14172696.png)
4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL is an organic compound with a complex structure that includes methoxy and methyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenol with appropriate reagents under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of dimethylbenzene as a solvent and nitrogen protection can enhance the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrially, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL include other methoxyphenols and methylphenols. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, 4-methoxy-2-methylphenylboronic acid and 4-methoxy-2-methylphenyl isocyanate are related compounds with distinct reactivity and uses . The uniqueness of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL lies in its specific substitution pattern and the resulting chemical behavior.
Propriétés
Numéro CAS |
1261908-05-7 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
3-methoxy-5-(4-methoxy-2-methylphenyl)phenol |
InChI |
InChI=1S/C15H16O3/c1-10-6-13(17-2)4-5-15(10)11-7-12(16)9-14(8-11)18-3/h4-9,16H,1-3H3 |
Clé InChI |
FSEPJXHIYGITQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)



![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)


![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
